X-NeuNAc
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Overview
Description
Mechanism of Action
Target of Action
X-NeuNAc is a chromogenic substrate for neuraminidases , which are enzymes that cleave glycosidic linkages of neuraminic acids . Neuraminidases play a crucial role in the metabolism of sialic acids, a family of nine-carbon sugars that are common in mucus-rich environments and are key determinants of the life cycle of many pathogens .
Mode of Action
Upon hydrolysis by neuraminidase, this compound releases a halogenated indol-3-ol . This product undergoes rapid aerobic oxidation to form a dark blue pigment, 5,5’-dibromo-4,4’-dichloroindigo . This color change can be used to quantify neuraminidase activity, making this compound a valuable tool for studying neuraminidase function .
Biochemical Pathways
This compound is involved in the sialic acid metabolic pathway . It is metabolized to both CMP-NeuNPoc and UDP-GlcNPoc . The metabolism of this compound provides time-dependent insights into the metabolism of synthetic sugars, which is important for the rational design of analogs with optimized effects .
Pharmacokinetics
It is known that this compound is a good and stable substrate for neuraminidase . Its solubility is reported to be ≥28 mg/mL in DMSO and ≥19.9 mg/mL in H2O , which may influence its bioavailability.
Result of Action
The hydrolysis of this compound by neuraminidase and the subsequent release of a halogenated product can be used to visualize extracellular sialidase activity on the membrane surface . For example, in rat brain sections, regions abundant in myelin showed intense fluorescence after incubation with this compound . This indicates that this compound can be used to study the spatial distribution and activity of neuraminidases in various biological contexts .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, to visualize extracellular sialidase activity in rat brain sections, the sections were incubated with this compound at pH 7.3 . After 1 hour, myelin-abundant regions showed intense fluorescence . This suggests that the efficacy of this compound as a neuraminidase substrate can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
X-NeuNAc is synthesized through the halogenation of indole derivatives, followed by the coupling of the halogenated indole with N-acetylneuraminic acid . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
X-NeuNAc undergoes hydrolysis by neuraminidase, releasing a halogenated product that rapidly oxidizes aerobically to form a dark blue pigment . This reaction is specific to neuraminidase and is used to quantify its activity .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of neuraminidase enzymes under physiological pH conditions (around pH 7.3) . The reaction is monitored by the formation of the dark blue pigment, which indicates the presence of neuraminidase activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is a halogenated indol-3-ol, which undergoes rapid oxidation to produce 5,5’-dibromo-4,4’-dichloroindigo .
Scientific Research Applications
X-NeuNAc is widely used in scientific research for the following applications:
Comparison with Similar Compounds
X-NeuNAc is unique in its ability to serve as a chromogenic substrate for neuraminidase activity assays. Similar compounds include:
N-acetylneuraminic acid (Neu5Ac): A common sialic acid used in various biological processes.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): Another sialic acid involved in glycosylation processes.
This compound stands out due to its specific application in chromogenic assays and its ability to produce a visually detectable pigment upon hydrolysis .
Properties
CAS No. |
160369-85-7 |
---|---|
Molecular Formula |
C19H22BrClN2NaO9 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |
InChI Key |
IZESFRHTHSKBEU-GNZCRVNMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |
Origin of Product |
United States |
Q1: What is X-NeuNAc and what is its primary use in research?
A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.
Q2: How does this compound compare to other reporter gene systems like GUS?
A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.
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